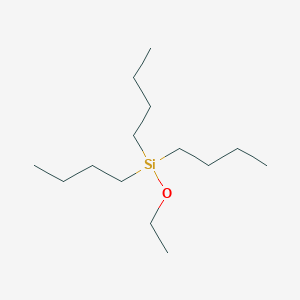

Tributyl(ethoxy) silane

Description

Tributyl(ethoxy) silane (CAS 4782-00-7) is an organosilicon compound with the molecular formula $ \text{C}{12}\text{H}{28}\text{OSi} $. Its structure consists of a central silicon atom bonded to three butyl groups ($-\text{C}4\text{H}9$) and one ethoxy group ($-\text{OCH}2\text{CH}3$). This compound belongs to the alkyl alkoxysilane family, where the ethoxy group enables hydrolysis and condensation reactions, forming siloxane bonds with inorganic substrates. Its hydrophobic butyl substituents enhance compatibility with organic matrices, making it useful in coatings, adhesives, and polymer modifications. Key properties include a calculated logP (octanol/water partition coefficient) of 5.369 and a logWS (water solubility) of -2.82, indicating high hydrophobicity .

Properties

CAS No. |

4782-00-7 |

|---|---|

Molecular Formula |

C14H32OSi |

Molecular Weight |

244.49 g/mol |

IUPAC Name |

tributyl(ethoxy)silane |

InChI |

InChI=1S/C14H32OSi/c1-5-9-12-16(15-8-4,13-10-6-2)14-11-7-3/h5-14H2,1-4H3 |

InChI Key |

ZQJYXISBATZORI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Alkoxysilanes

a. Alkyl Chain Length and Steric Hindrance

- Triethoxy-octylsilane (OTES): With three ethoxy groups and one octyl chain ($-\text{C}8\text{H}{17}$), OTES exhibits moderate steric hindrance. Its hydrolysis in alkaline environments forms silanol groups that bond with cement matrices, improving hydrophobicity in construction materials .

- This limits its use in applications requiring rapid surface modification .

b. Alkoxy Group Type (Ethoxy vs. Methoxy)

- MPTMS (3-Mercaptopropyltrimethoxysilane): Methoxy groups ($-\text{OCH}_3$) hydrolyze faster than ethoxy groups due to smaller steric bulk. MPTMS is preferred in dental composites for rapid silanol condensation and enhanced adhesion .

Hydrolysis and Condensation Behavior

- TESPT (Bis(3-triethoxysilylpropyl)-tetrasulfide) : In rubber-silica composites, ~67% of ethoxy groups hydrolyze, forming siloxane bridges with silica. Residual ethoxy groups (10%) remain due to steric limitations, as shown by FTIR analysis .

- Tributyl(ethoxy) silane : Hydrolysis likely leaves more unreacted ethoxy groups due to the larger butyl substituents, reducing covalent bonding efficiency with substrates like silica .

Functional Group Diversity

Data Tables

Table 1: Structural and Reactivity Comparison

| Compound | Molecular Formula | Substituents | Hydrolysis Rate | Key Applications |

|---|---|---|---|---|

| This compound | $ \text{C}{12}\text{H}{28}\text{OSi} $ | 3 butyl, 1 ethoxy | Low | Hydrophobic coatings |

| OTES | $ \text{C}{14}\text{H}{32}\text{O}_3\text{Si} $ | 3 ethoxy, 1 octyl | Moderate | Cement modifiers |

| TESPT | $ \text{C}{18}\text{H}{40}\text{O}6\text{S}4\text{Si}_2 $ | 6 ethoxy, 2 propyl tetrasulfide | High | Rubber-silica coupling |

| Ethoxytrimethylsilane | $ \text{C}5\text{H}{14}\text{OSi} $ | 3 methyl, 1 ethoxy | Moderate | Surface passivation |

Table 2: Hydrolysis Efficiency in Silica Modification

| Compound | % Ethoxy Groups Hydrolyzed | Residual Ethoxy Groups | Reference |

|---|---|---|---|

| TESPT | ~67% | ~33% | |

| This compound | ~50% (estimated) | ~50% | |

| APTES | ~70% | ~30% |

Research Findings

- Steric Hindrance in Hydrolysis : this compound’s bulky butyl groups reduce the accessibility of ethoxy groups to water, leading to incomplete hydrolysis and weaker substrate bonding compared to linear alkyl silanes like OTES .

- Application in Rubber Composites : Silanes with dual functional groups (e.g., A-SSBR) outperform this compound in filler dispersion, as evidenced by lower ΔG′ values (indicating reduced filler aggregation) .

- Ethoxy vs. Methoxy Kinetics : Ethoxy-containing silanes like this compound are less suitable for rapid surface modification than methoxy analogs (e.g., MPTMS) but offer controlled reactivity in moisture-sensitive environments .

Preparation Methods

Reaction Mechanism:

$$

(\text{C}4\text{H}9)3\text{SiCl} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{Base}} (\text{C}4\text{H}9)3\text{SiOC}2\text{H}5 + \text{HCl}

$$

Key Parameters:

- Solvent: Dichloromethane or toluene is typically employed to enhance reactant miscibility.

- Base: Triethylamine ($$ \text{Et}_3\text{N} $$) is preferred for its efficiency in scavenging HCl, minimizing side reactions.

- Temperature: Reactions are conducted at 60–70°C to balance kinetics and selectivity.

Data Table 1: Optimization of Direct Alcoholysis

Industrial Adaptation:

Large-scale production utilizes continuous-flow reactors to maintain temperature control and reduce byproduct formation. For example, a patent by DE102010002202A1 describes a solvent-free process achieving 90% yield through precise stoichiometry and inert gas purging.

Catalyzed Substitution Reactions

Recent advances emphasize catalytic systems to enhance reaction rates and selectivity. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) and phosphonium-based catalysts enable milder conditions, particularly for sterically hindered substrates.

Example Protocol (CN112028925A):

- Reactants: Tributylchlorosilane (1.0 mol), ethanol (1.2 mol).

- Catalyst: Tetrabutylphosphonium bromide (0.05 mol%).

- Conditions: 50°C, toluene solvent, 3-hour reaction time.

- Yield: 94% with >99% purity.

Mechanistic Insight:

The catalyst stabilizes the transition state by polarizing the Si–Cl bond, accelerating ethoxy group incorporation. This method reduces energy consumption and is scalable to multi-kilogram batches.

Transesterification of Alkoxysilanes

Tributyl(ethoxy)silane can also be synthesized via transesterification, where a higher alkoxy group (e.g., methoxy) is replaced by ethoxy. This route is advantageous for accessing mixed alkoxysilanes.

Reaction Scheme:

$$

(\text{C}4\text{H}9)3\text{SiOCH}3 + \text{C}2\text{H}5\text{OH} \rightarrow (\text{C}4\text{H}9)3\text{SiOC}2\text{H}5 + \text{CH}3\text{OH}

$$

Critical Factors:

- Acid/Base Catalysis: HCl or $$ \text{Et}_3\text{N} $$ adjusts reaction pH, preventing siloxane formation.

- Azeotropic Removal: Methanol is distilled off to drive equilibrium, achieving 88–95% conversion.

Data Table 2: Transesterification Efficiency

| Catalyst | Temperature (°C) | Ethanol Excess (%) | Yield (%) |

|---|---|---|---|

| HCl (0.5 M) | 80 | 20 | 88 |

| $$ \text{Et}_3\text{N} $$ | 60 | 15 | 92 |

| None | 100 | 30 | 75 |

Industrial-Scale Production Techniques

Commercial manufacturing prioritizes cost-effectiveness and safety. Key strategies include:

a) Continuous-Flow Synthesis

b) Solvent Recycling

c) Byproduct Utilization

- Hydrochloric acid ($$ \text{HCl} $$) is captured as 25–31% aqueous solution for resale or neutralization.

Emerging Methodologies

a) Photochemical Activation

A 2024 study demonstrated visible-light-induced silane functionalization using tris(trimethylsilyl)silane, though scalability remains challenging due to pyrophoricity risks.

b) Ionic Liquid Catalysis

Preliminary work with 1-butyl-3-methylimidazolium acetate shows promise for room-temperature reactions (70% yield at 25°C).

Q & A

Q. How can researchers optimize reaction conditions for silane grafting without inducing premature crosslinking?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.